4-Nitro-3-(pyrrolidin-1-YL)benzoic acid
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Overview
Description
4-Nitro-3-(pyrrolidin-1-YL)benzoic acid is an organic compound that features a nitro group and a pyrrolidine ring attached to a benzoic acid core
Preparation Methods
The synthesis of 4-Nitro-3-(pyrrolidin-1-YL)benzoic acid typically involves the nitration of 3-(pyrrolidin-1-YL)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and advanced purification techniques .
Chemical Reactions Analysis
4-Nitro-3-(pyrrolidin-1-YL)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams or other oxidized derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles and oxidizing agents. Major products formed from these reactions include amino derivatives, substituted benzoic acids, and oxidized pyrrolidine derivatives.
Scientific Research Applications
4-Nitro-3-(pyrrolidin-1-YL)benzoic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates targeting various diseases.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Nitro-3-(pyrrolidin-1-YL)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and pyrrolidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds to 4-Nitro-3-(pyrrolidin-1-YL)benzoic acid include:
- 3-Nitro-4-(pyrrolidin-1-YL)benzoic acid
- 4-(1-Pyrrolidinyl)benzoic acid
- Pyrrolidine derivatives with various substituents
Compared to these compounds, this compound is unique due to the specific positioning of the nitro group and the pyrrolidine ring, which can significantly influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
4-nitro-3-pyrrolidin-1-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-11(15)8-3-4-9(13(16)17)10(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYQXOQBFWZINR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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